(S)-4-Benzyloxazolidine-2-thione
Overview
Description
(S)-4-Benzyloxazolidine-2-thione (also known as S-BOZT) is an organic compound with a unique structure and properties, making it a highly sought-after compound for a variety of scientific research applications. It is a chiral compound, meaning it has two non-superimposable mirror-image forms, and can be synthesized in both the (S) and (R) configurations. S-BOZT is a useful compound for researchers due to its wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Materials Science and Nanotechnology
Analytical Chemistry and Spectroscopy
Biological Studies and Enzyme Inhibition
Organic Synthesis and Asymmetric Catalysis
Clinical Diagnostics and Mass Spectrometry
properties
IUPAC Name |
(4S)-4-benzyl-1,3-oxazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSUXYCBZFLXIK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=S)O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455008 | |
Record name | (S)-4-Benzyloxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyloxazolidine-2-thione | |
CAS RN |
145588-94-9 | |
Record name | (S)-4-Benzyloxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (S)-4-Benzyloxazolidine-2-thione unique in terms of its crystallization behavior compared to its structural analogs?
A1: The research article highlights that despite having very similar chemical structures, (S)-4-Benzyloxazolidine-2-thione exhibits a distinct lack of crystallization tendency. Unlike (S)-4-Benzyl-2-oxazolidinone, which readily crystallizes upon cooling from a melt, and (S)-4-Benzylthiazolidine-2-thione, which crystallizes during reheating above its glass transition temperature (Tg), (S)-4-Benzyloxazolidine-2-thione resists crystallization both during cooling and reheating. [] This suggests that the specific arrangement of oxygen and sulfur atoms within the compound's ring structure significantly influences its propensity to form an ordered crystalline structure. The study emphasizes that this difference in crystallization behavior is observed despite all three compounds sharing the same dynamic fragility, indicating that fragility is not a predictor of crystallization tendency. []
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